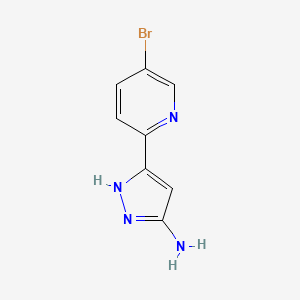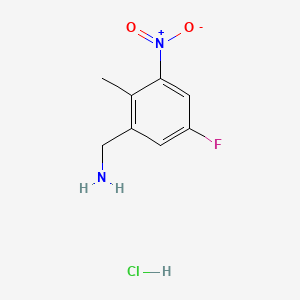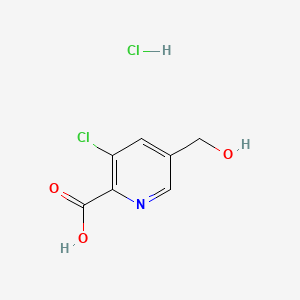
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with methoxy and methoxymethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of Methoxy and Methoxymethyl Groups: The methoxy and methoxymethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methanol and methoxymethyl chloride.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structural features and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The presence of both methoxy and methoxymethyl groups in this compound imparts unique chemical properties that distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C8H16N2O3 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H16N2O3/c1-12-5-6-3-7(13-2)4-10(6)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11)/t6-,7-/m0/s1 |
InChI-Schlüssel |
CEVPXZGCCMNXKN-BQBZGAKWSA-N |
Isomerische SMILES |
COC[C@@H]1C[C@@H](CN1C(=O)N)OC |
Kanonische SMILES |
COCC1CC(CN1C(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)




![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)



![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)

